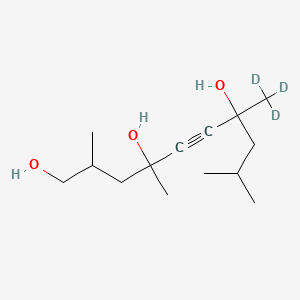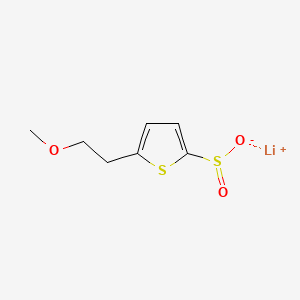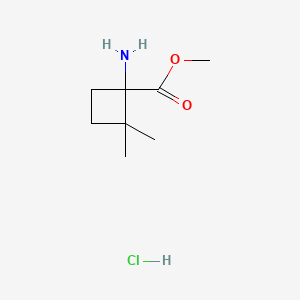![molecular formula C10H9FO3 B6610342 4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2763751-29-5](/img/structure/B6610342.png)
4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid (FMOC) is an important organic compound used in a variety of scientific and industrial applications. It is a versatile molecule that has been used in a wide range of synthetic reactions and processes, including peptide synthesis and the synthesis of other organic compounds. FMOC is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, FMOC has been used to study the mechanism of action of various biochemical and physiological processes.
Scientific Research Applications
4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has been used in a variety of scientific applications, including peptide synthesis and the synthesis of other organic compounds. It has also been used to study the mechanism of action of various biochemical and physiological processes. For example, this compound has been used to study the mechanism of action of enzymes involved in the synthesis of lipids and other biomolecules. In addition, this compound has been used to study the effect of various drugs on the biochemical and physiological processes of cells.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is not fully understood. However, it is believed that the compound interacts with enzymes in a manner similar to other organic compounds. It is thought to act as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of cells. In addition, this compound can also act as a substrate for certain enzymes, allowing them to perform their catalytic functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound can interact with enzymes and affect the biochemical and physiological processes of cells. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of lipids and other biomolecules. In addition, this compound has been shown to affect the activity of certain proteins involved in cellular processes such as cell division and gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid in laboratory experiments include its low cost, availability, and ease of use. The compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, the compound can be toxic if not handled properly and can react with other compounds. In addition, the compound can be difficult to remove from reaction mixtures and can interfere with the results of certain experiments.
Future Directions
The potential future directions for 4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid research include further study of its biochemical and physiological effects, development of new synthetic methods, and exploration of its potential applications in the pharmaceutical and biotechnology industries. In addition, further research could be conducted to understand the mechanism of action of this compound and to explore its potential therapeutic applications. Finally, further research could be conducted to develop new methods for the synthesis of this compound and to explore its potential use in the synthesis of new organic compounds.
Synthesis Methods
4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid can be synthesized from the reaction of 4-fluorobenzaldehyde and 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 100°C. The reaction produces a mixture of the desired product and by-products, which can be separated by column chromatography. The yield of the reaction is typically around 70-80%, although it can vary depending on the reaction conditions.
Properties
IUPAC Name |
4-fluoro-3-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-3-5-2-7(10(12)13)6(5)4-8(9)11/h3-4,7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVCJROTVNNPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)


![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)

![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)


![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)



